

Physical and chemical characteristics of N-(1H-indol-3-ylmethyl)cyclohexanamine

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Compound of Interest

Compound Name: *N-(1H-indol-3-ylmethyl)cyclohexanamine*

Cat. No.: B1220182

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An In-depth Technical Guide to N-(1H-indol-3-ylmethyl)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1H-indol-3-ylmethyl)cyclohexanamine is a secondary amine belonging to the vast and pharmacologically significant class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **N-(1H-indol-3-ylmethyl)cyclohexanamine**, outlines a representative experimental protocol for its synthesis and characterization, and discusses the potential biological significance of this class of compounds.

Chemical and Physical Characteristics

The fundamental properties of **N-(1H-indol-3-ylmethyl)cyclohexanamine** are summarized below. While experimental data for some properties are not readily available in the public domain, computed values from reliable databases provide valuable estimates.

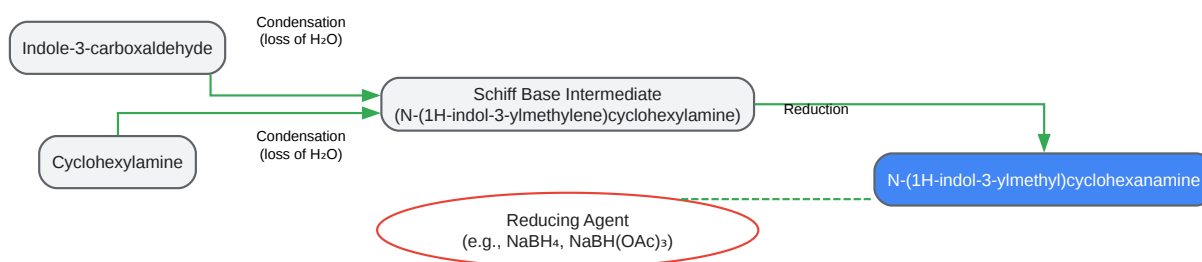
Table 1: Physical and Chemical Properties of **N-(1H-indol-3-ylmethyl)cyclohexanamine**

Property	Value	Source
IUPAC Name	N-(1H-indol-3-ylmethyl)cyclohexanamine	PubChem[1]
Synonyms	N-Cyclohexyl-1H-indole-3-methylamine, 3-(Cyclohexylaminomethyl)indole	PubChem[1]
CAS Number	53924-03-1	PubChem[1]
Molecular Formula	C ₁₅ H ₂₀ N ₂	PubChem[1]
Molecular Weight	228.33 g/mol	PubChem[1]
Appearance	Not reported (likely a solid or oil)	-
Melting Point	Not experimentally determined	-
Boiling Point	Not experimentally determined	-
Solubility	Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in water is anticipated.	General chemical principles
XLogP3	3.1	PubChem (Computed)[1]
Hydrogen Bond Donor Count	2	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	1	PubChem (Computed)[1]
Rotatable Bond Count	3	PubChem (Computed)[1]
Topological Polar Surface Area	27.8 Å ²	PubChem (Computed)[1]

Synthesis and Characterization

A common and efficient method for the synthesis of **N-(1H-indol-3-ylmethyl)cyclohexanamine** is the reductive amination of indole-3-carboxaldehyde with

cyclohexylamine. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced to the target secondary amine.



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Caption: Synthetic workflow for N-(1H-indol-3-ylmethyl)cyclohexanamine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure based on standard organic synthesis methodologies.

Materials:

- Indole-3-carboxaldehyde
- Cyclohexylamine
- Methanol (or another suitable alcohol solvent)
- Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Glacial acetic acid (if using NaBH(OAc)₃)
- Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

- **Imine Formation:** In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) in methanol. Add cyclohexylamine (1.1 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
- **Reduction:** Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) in small portions. Stir the reaction for an additional 2-4 hours, allowing it to warm to room temperature. Alternatively, if using sodium triacetoxyborohydride, it can be added directly to the mixture of the aldehyde and amine in a solvent like dichloromethane, along with acetic acid.
- **Work-up:** Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane or ethyl acetate to extract the product. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **N-(1H-indol-3-ylmethyl)cyclohexanamine**.

Characterization Data

The following table summarizes the expected spectral data for **N-(1H-indol-3-ylmethyl)cyclohexanamine**.

Table 2: Spectroscopic Data for **N-(1H-indol-3-ylmethyl)cyclohexanamine**

Technique	Expected Data
¹ H NMR	Signals corresponding to the indole ring protons (aromatic region, ~7-8 ppm), the indole N-H proton (broad singlet, ~8-9 ppm), the methylene bridge protons (~3.8-4.0 ppm), the cyclohexyl methine proton (~2.5-2.7 ppm), and the cyclohexyl methylene protons (broad multiplets, ~1.0-2.0 ppm). The N-H proton of the secondary amine may appear as a broad singlet.
¹³ C NMR	Resonances for the indole aromatic carbons (~110-137 ppm), the methylene bridge carbon (~45-50 ppm), and the cyclohexyl carbons (~25-60 ppm).
FT-IR (KBr)	Characteristic peaks for N-H stretching (indole and secondary amine, ~3400-3200 cm ⁻¹), aromatic C-H stretching (~3100-3000 cm ⁻¹), aliphatic C-H stretching (~2950-2850 cm ⁻¹), and aromatic C=C bending (~1600-1450 cm ⁻¹). ^[1]
Mass Spectrometry (MS)	The mass spectrum would be expected to show a molecular ion peak [M] ⁺ corresponding to the molecular weight of the compound (228.33). Common fragmentation patterns for similar amines include α-cleavage, leading to the loss of a cyclohexyl or indolylmethyl radical.

Biological Activity and Signaling Pathways

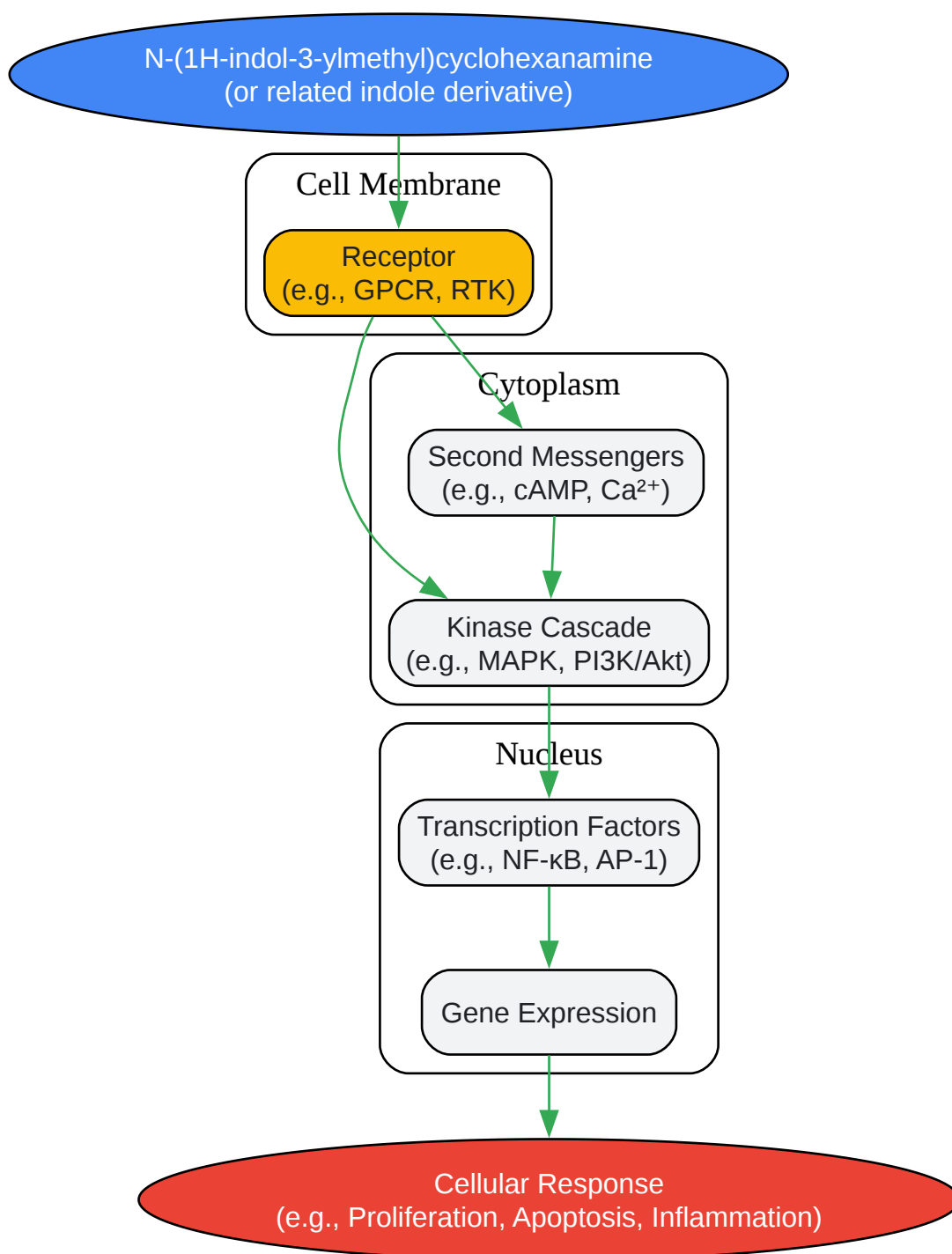
While specific biological studies on **N-(1H-indol-3-ylmethyl)cyclohexanamine** are limited in publicly accessible literature, the broader class of indole-3-methanamines has been investigated for various pharmacological activities.^[2] The indole nucleus is a key pharmacophore that can interact with a multitude of biological targets.

Derivatives of indole have been reported to exhibit a wide range of biological effects, including but not limited to:

- Anticancer activity
- Antimicrobial properties
- Anti-inflammatory effects[3]
- Antiviral activity
- Neurological effects, including interactions with serotonin receptors[2]

The specific biological profile of **N-(1H-indol-3-ylmethyl)cyclohexanamine** would be determined by the overall molecular structure, including the nature of the substituent on the amine nitrogen. The cyclohexyl group, being lipophilic, may influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Given the lack of specific data for this compound, a generalized diagram of potential signaling pathways that are often modulated by bioactive indole derivatives is presented below. It is important to note that this is a hypothetical representation and the actual pathways affected by **N-(1H-indol-3-ylmethyl)cyclohexanamine** would require experimental validation.



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Caption: Generalized potential signaling pathways modulated by indole derivatives.

Conclusion

N-(1H-indol-3-ylmethyl)cyclohexanamine is a compound of interest within the expansive family of indole derivatives. While comprehensive experimental data on its physical properties and biological activities are not yet widely available, its synthesis is readily achievable through established chemical methods such as reductive amination. The structural features of this molecule, combining the versatile indole core with a cyclohexylamino moiety, suggest potential for diverse biological interactions. Further research is warranted to fully elucidate the physicochemical properties, pharmacological profile, and therapeutic potential of this and related compounds. This guide serves as a foundational resource for researchers embarking on the study of **N-(1H-indol-3-ylmethyl)cyclohexanamine** and its analogues.

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